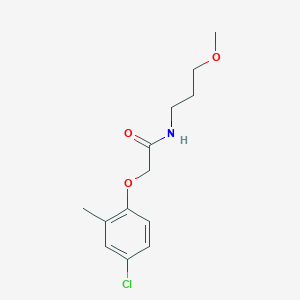![molecular formula C20H20P2 B14144725 (R)-methyl-[2-[methyl(phenyl)phosphanyl]phenyl]-phenylphosphane CAS No. 72150-36-8](/img/structure/B14144725.png)
(R)-methyl-[2-[methyl(phenyl)phosphanyl]phenyl]-phenylphosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-methyl-[2-[methyl(phenyl)phosphanyl]phenyl]-phenylphosphane is a chiral phosphine ligand known for its applications in various catalytic processes. This compound is characterized by its unique structure, which includes a chiral center and multiple phenyl groups, making it a valuable component in asymmetric synthesis and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-methyl-[2-[methyl(phenyl)phosphanyl]phenyl]-phenylphosphane typically involves the reaction of a chiral phosphine precursor with a suitable electrophile. One common method includes the use of a chiral auxiliary to introduce the desired stereochemistry, followed by the introduction of the phosphine groups through nucleophilic substitution reactions. The reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation of the phosphine groups.
Industrial Production Methods
Industrial production of ®-methyl-[2-[methyl(phenyl)phosphanyl]phenyl]-phenylphosphane may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
®-methyl-[2-[methyl(phenyl)phosphanyl]phenyl]-phenylphosphane undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to form different phosphine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, under conditions such as reflux in an inert atmosphere.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
®-methyl-[2-[methyl(phenyl)phosphanyl]phenyl]-phenylphosphane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in various catalytic processes, including cross-coupling reactions, hydrogenation, and hydroformylation.
Biology: Investigated for its potential use in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Explored for its role in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of fine chemicals and materials, particularly in processes requiring high selectivity and efficiency.
Mécanisme D'action
The mechanism of action of ®-methyl-[2-[methyl(phenyl)phosphanyl]phenyl]-phenylphosphane involves its role as a ligand in catalytic processes. The compound coordinates with metal centers, forming complexes that facilitate various chemical transformations. The chiral nature of the ligand allows for asymmetric induction, leading to the formation of enantiomerically pure products. The molecular targets and pathways involved depend on the specific catalytic process and the metal center used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-methyl-[2-[methyl(phenyl)phosphanyl]phenyl]-phenylphosphane can be compared with other chiral phosphine ligands such as BINAP, DIPAMP, and TADDOL-derived phosphines.
- These compounds share similar structural features and applications but differ in their steric and electronic properties.
Uniqueness
- The uniqueness of ®-methyl-[2-[methyl(phenyl)phosphanyl]phenyl]-phenylphosphane lies in its specific chiral structure and the ability to induce high enantioselectivity in catalytic processes.
- Compared to other chiral phosphine ligands, it offers distinct advantages in terms of reactivity and selectivity, making it a valuable tool in asymmetric synthesis.
Propriétés
Numéro CAS |
72150-36-8 |
|---|---|
Formule moléculaire |
C20H20P2 |
Poids moléculaire |
322.3 g/mol |
Nom IUPAC |
(R)-methyl-[2-[methyl(phenyl)phosphanyl]phenyl]-phenylphosphane |
InChI |
InChI=1S/C20H20P2/c1-21(17-11-5-3-6-12-17)19-15-9-10-16-20(19)22(2)18-13-7-4-8-14-18/h3-16H,1-2H3/t21-,22-/m1/s1 |
Clé InChI |
FPIZGUWCFGIXQX-FGZHOGPDSA-N |
SMILES isomérique |
C[P@](C1=CC=CC=C1)C2=CC=CC=C2[P@](C)C3=CC=CC=C3 |
SMILES canonique |
CP(C1=CC=CC=C1)C2=CC=CC=C2P(C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


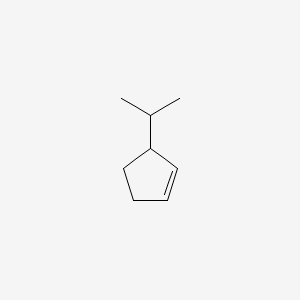
![6-{[(E)-(7-bromo-4-oxo-4H-chromen-3-yl)methylidene]amino}-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B14144648.png)
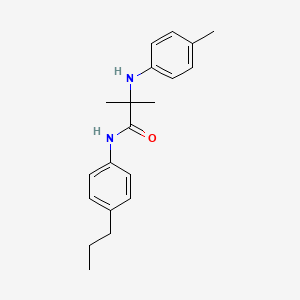
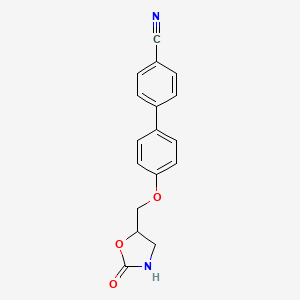

![(11aS)-10-[2-(3-methoxyphenyl)-2-oxoethyl]-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione](/img/structure/B14144676.png)
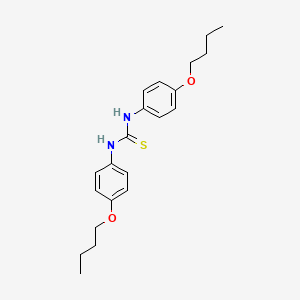

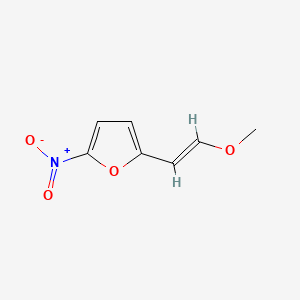
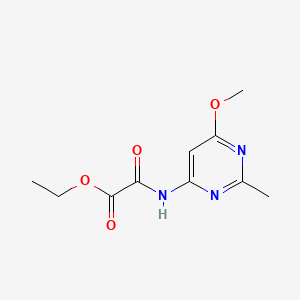
![methyl 3-{[(3-chlorotricyclo[3.3.1.1~3,7~]dec-1-yl)carbonyl]amino}-5-fluoro-1H-indole-2-carboxylate](/img/structure/B14144701.png)
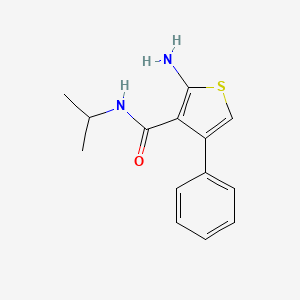
![7-Hydroxy-4,9-dimethoxy-7-pentafluoroethyl-6,7-dihydro-furo[3,2-g]chromen-5-one](/img/structure/B14144727.png)
